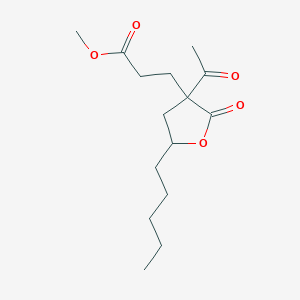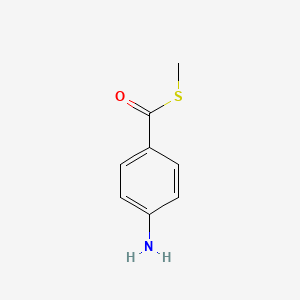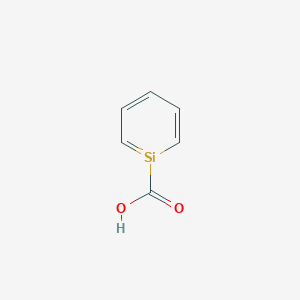
Siline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Siline-1-carboxylic acid is a carboxylic acid derivative with a unique structure that includes a silicon atom. Carboxylic acids are organic compounds containing a carboxyl group (-COOH), and they play significant roles in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Siline-1-carboxylic acid can be synthesized through several methods:
Oxidation of Alkylbenzenes: This involves the oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Hydrolysis of Nitriles: This method involves the nucleophilic attack by cyanide ion on an alkyl halide followed by hydrolysis of the resulting nitrile.
Carboxylation of Grignard Reagents: This involves the reaction of a Grignard reagent with carbon dioxide (CO₂) followed by acidification.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis reactions, optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Siline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents.
Reduction: Reduction to alcohols using reducing agents like lithium aluminium hydride (LiAlH₄).
Substitution: Formation of esters, amides, and anhydrides through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Acid catalysts like sulfuric acid (H₂SO₄) for esterification reactions.
Major Products Formed
Scientific Research Applications
Siline-1-carboxylic acid has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Nanotechnology: Utilized in the surface modification of nanoparticles and nanostructures.
Polymers: Acts as a monomer or additive in the production of synthetic and natural polymers.
Medical Field: Explored for potential therapeutic applications and drug delivery systems.
Mechanism of Action
The mechanism of action of siline-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Nucleophilic Acyl Substitution: The carboxyl group (-COOH) undergoes nucleophilic attack, leading to the formation of esters, amides, and other derivatives.
Hydrogen Bonding: The presence of both hydroxyl and carbonyl groups allows for hydrogen bonding, stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Formic Acid: The simplest carboxylic acid with a single carbon atom.
Acetic Acid: A two-carbon carboxylic acid commonly found in vinegar.
Propanoic Acid: A three-carbon carboxylic acid used in food preservatives.
Properties
CAS No. |
110852-14-7 |
|---|---|
Molecular Formula |
C6H6O2Si |
Molecular Weight |
138.20 g/mol |
IUPAC Name |
siline-1-carboxylic acid |
InChI |
InChI=1S/C6H6O2Si/c7-6(8)9-4-2-1-3-5-9/h1-5H,(H,7,8) |
InChI Key |
ZFNKVHAEUASRLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[Si](C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



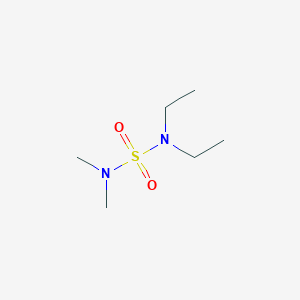
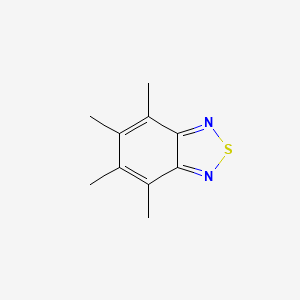
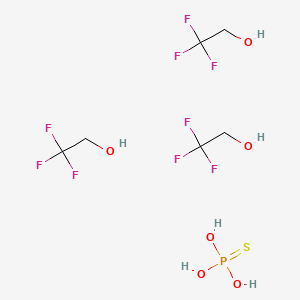
![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
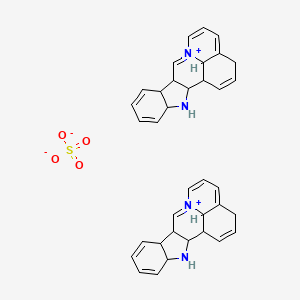
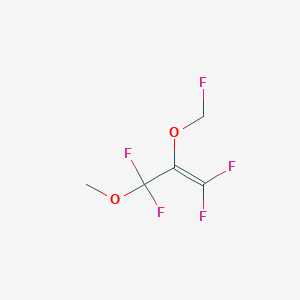
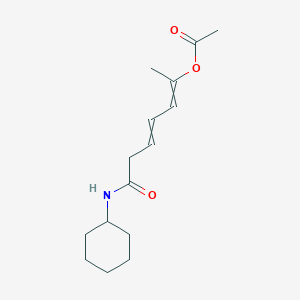
![S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate](/img/structure/B14330230.png)
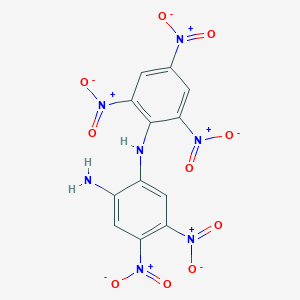

![3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid](/img/structure/B14330241.png)
